molecular formula C19H24N2O4S B2979480 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine CAS No. 941264-00-2

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine

Cat. No. B2979480
CAS RN: 941264-00-2
M. Wt: 376.47
InChI Key: HIDWXWRGULRQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is a potent and selective inhibitor of the serine protease, Factor XIa, which is involved in the coagulation cascade. Due to its unique mechanism of action, 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine has gained significant attention in the field of scientific research.

Scientific Research Applications

Receptor Antagonist Development

Research has shown that derivatives of piperazine, such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have been developed and characterized as antagonists at A(2B) adenosine receptors. These compounds exhibit subnanomolar affinity and high selectivity, demonstrating the potential of piperazine derivatives in developing receptor-specific drugs. For instance, compounds like 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine have shown significant potency, indicating the potential application of 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine derivatives in this area (Borrmann et al., 2009).

Antibacterial Activities

Piperazine derivatives have been synthesized and evaluated for their antibacterial activities, showcasing the versatility of piperazine compounds in addressing microbial resistance. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated better antibacterial activities, highlighting the potential of such compounds in developing new antibacterial drugs (Wu Qi, 2014).

Cancer Cell Proliferation Inhibition

The efficacy of 1-benzhydryl-sulfonyl-piperazine derivatives in inhibiting breast cancer cell proliferation has been explored, with certain compounds showing significant inhibitory activity. This suggests a promising direction for the application of piperazine derivatives in cancer therapy, especially in targeting specific cancer cell lines such as MDA-MB-231 breast cancer cells (Ananda Kumar et al., 2007).

Soluble Epoxide Hydrolase Inhibition

The development of soluble epoxide hydrolase (sEH) inhibitors using piperazine functionality has shown improvements in pharmacokinetic parameters, offering new therapeutic avenues in the treatment of hypertension and inflammation. The introduction of substituted piperazino groups has resulted in compounds with high potency and desirable physical properties, illustrating the potential of piperazine derivatives in modulating enzyme activity for therapeutic purposes (Huang et al., 2010).

Drug Candidates for Diabetes and Alzheimer's Diseases

Piperazine derivatives have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. Some compounds have emerged as promising inhibitors, indicating the potential of 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine derivatives in drug discovery for these chronic conditions (Abbasi et al., 2018).

properties

IUPAC Name

1-[4-(4-propoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-14-25-18-8-9-19(17-7-5-4-6-16(17)18)26(23,24)21-12-10-20(11-13-21)15(2)22/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDWXWRGULRQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine

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